N-(diphenylmethyl)-3-phenylbutanamide
Overview
Description
N-(diphenylmethyl)-3-phenylbutanamide is an organic compound characterized by its unique structure, which includes a diphenylmethyl group attached to a 3-phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-phenylbutanamide typically involves the reaction of diphenylmethanol with 3-phenylbutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method offers advantages such as improved reaction control, higher yields, and reduced waste. The use of micro-packed bed reactors has been demonstrated to enhance the efficiency of the hydrogenolysis step, which is crucial for the deprotection of the diphenylmethyl group .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-substituted amides.
Scientific Research Applications
N-(diphenylmethyl)-3-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-3-phenylbutanamide exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the ligand-protein complex and influence the biological activity of the target .
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-1-phenylethan-1-imine: Similar structure but with an imine group instead of an amide.
N-(diphenylmethyl)methylamine: Contains a methylamine group instead of a butanamide backbone.
Modafinil: A compound with a diphenylmethyl group, used as a wakefulness-promoting agent.
Uniqueness
N-(diphenylmethyl)-3-phenylbutanamide is unique due to its specific combination of a diphenylmethyl group and a 3-phenylbutanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzhydryl-3-phenylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-18(19-11-5-2-6-12-19)17-22(25)24-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBSGQBZPHRCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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